JNJ-40068782

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

JNJ-40068782 is a potent, selective, and systemically active positive allosteric modulator (PAM) of the mGlu2 receptor . It’s considered a promising target for the treatment of central nervous system diseases such as schizophrenia .

Chemical Reactions Analysis

JNJ-40068782 has been shown to produce a leftward and upward shift in the glutamate concentration-effect curve at human recombinant mGlu2 receptors . It does not affect the binding of the orthosteric antagonist LY-341495, but it does potentiate the binding of the agonist DCG-IV .Aplicaciones Científicas De Investigación

- Critical Role of Mitochondria-Mediated Apoptosis for JNJ-26481585-Induced Antitumor Activity in Rhabdomyosarcoma :

- Abstract : This study investigates the therapeutic potential and molecular mechanisms of JNJ-26481585, a second-generation histone deacetylase inhibitor, in rhabdomyosarcoma (RMS). The research found that JNJ-26481585's anticancer activity crucially depends on an intact mitochondrial pathway of apoptosis. The study demonstrates that JNJ-26481585 induces apoptosis and inhibits long-term clonogenic survival of several RMS cell lines at nanomolar concentrations that cause histone acetylation. Importantly, JNJ-26481585 significantly suppresses tumor growth in vivo in two preclinical RMS models. The paper also identifies activation of the mitochondrial pathway of apoptosis as a key event required for JNJ-26481585-mediated cell death. The findings suggest that JNJ-26481585 upregulates expression levels of several BH3-only proteins, promoting activation of Bax and Bak as a critical event. This research provides evidence of JNJ-26481585's potent antitumor activity against RMS in vitro and in vivo by engaging mitochondrial apoptosis before caspase activation, highlighting its promise as a therapeutic option for further investigation in RMS.

- Authors : U. Heinicke, J. Kupka, I. Fichter, S. Fulda

- Publication Year : 2016

- Journal : Oncogene

- Link to Paper : Consensus

Direcciones Futuras

While specific future directions for JNJ-40068782 are not mentioned in the available literature, the compound’s utility in investigating the potential of mGlu2 modulation for the treatment of diseases characterized by disturbed glutamatergic signaling is highlighted . This suggests that future research could focus on further exploring this potential.

Propiedades

Número CAS |

950196-50-6 |

|---|---|

Nombre del producto |

JNJ-40068782 |

Fórmula molecular |

C21H23N3O |

Peso molecular |

333.44 |

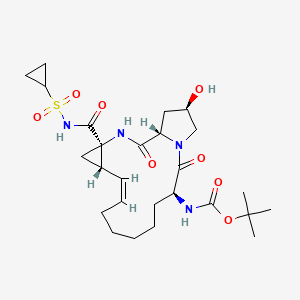

Nombre IUPAC |

1-(cyclopropylmethyl)-2-oxo-4-(4-phenylpiperidin-1-yl)-1,2-dihydropyridine-3-carbonitrile |

InChI |

InChI=1S/C21H23N3O/c22-14-19-20(10-13-24(21(19)25)15-16-6-7-16)23-11-8-18(9-12-23)17-4-2-1-3-5-17/h1-5,10,13,16,18H,6-9,11-12,15H2 |

Clave InChI |

RVRHQHDKALSKLY-UHFFFAOYSA-N |

SMILES |

N#CC1=C(N2CCC(C3=CC=CC=C3)CC2)C=CN(CC4CC4)C1=O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

JNJ-40068782; JNJ 40068782; JNJ40068782 . |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Methoxyphenyl)-1-{[5-(2-nitrophenyl)furan-2-YL]methyl}pyrrolidine](/img/structure/B608140.png)

![5-[(2,4-Dimethoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B608143.png)

![7-Chloro-1,5-dihydro-5-[2-(1-methylethyl)phenyl]-4,1-benzothiazepin-2(3H)-one](/img/structure/B608147.png)

![N-cyclopropyl-N-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B608153.png)

![5-fluoro-2-{1-[(2-fluorophenyl)methyl]-5-(1,2-oxazol-3-yl)-1H-pyrazol-3-yl}pyrimidin-4-ol](/img/structure/B608156.png)

![2-((4-Oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-phenylpyridin-2-yl)acetamide](/img/structure/B608157.png)